N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide
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Overview
Description
N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C18H21NO It is a derivative of benzamide, characterized by the presence of ethyl, dimethyl, and methylphenyl groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with N-ethyl-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Triethylamine is often used as an acid-binding agent to prevent protonation of the raw materials .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-5-19(17-9-7-6-8-14(17)3)18(20)16-11-10-13(2)15(4)12-16/h6-12H,5H2,1-4H3 |
InChI Key |
QDNSHACNLLHAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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